1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
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Overview
Description
1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a complex organic compound that features both sulfonyl and diazepane functional groups
Preparation Methods
The synthesis of 1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .
Chemical Reactions Analysis
1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving sulfonyl-containing drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The diazepane ring can interact with receptor sites, potentially modulating receptor activity and signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane include:
1-(benzylsulfonyl)-4-(pyrazol-4-yl)-1,4-diazepane: Lacks the methyl group on the pyrazole ring.
1-(benzylsulfonyl)-4-((1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane: Lacks the methyl group on the pyrazole ring.
1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-3-yl)sulfonyl)-1,4-diazepane: The pyrazole ring is substituted at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Biological Activity
1-(Benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a complex organic compound characterized by its unique structural features, including sulfonyl and diazepane functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The chemical formula of this compound is C16H22N4O4S2. The compound's IUPAC name reflects its complex structure, which includes two sulfonyl groups attached to a diazepane ring and a pyrazole moiety.
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₂N₄O₄S₂ |
IUPAC Name | 1-benzylsulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane |
InChI Key | JCASADGAKAIZMO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl groups can form strong interactions with enzyme active sites, leading to inhibition of enzymatic activity. Additionally, the diazepane ring may modulate receptor activity, influencing various signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Its sulfonamide functionality allows it to interact with the active sites of various enzymes, potentially leading to therapeutic applications in diseases where enzyme regulation is crucial.
Receptor Binding : Preliminary studies suggest that this compound may bind to certain receptors in the central nervous system (CNS), akin to benzodiazepines. This interaction could result in anxiolytic or sedative effects, although further research is necessary to elucidate these properties.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Oxidative Phosphorylation Inhibition : A related class of compounds has been investigated for their ability to inhibit oxidative phosphorylation (OXPHOS), which is crucial for cancer cell metabolism. These studies highlight the potential of sulfonamide derivatives as therapeutic agents in oncology .
- GABAergic Activity : Research on similar diazepine compounds indicates their role in enhancing GABAergic transmission. This suggests that this compound may also exhibit anxiolytic properties through modulation of GABA receptors .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have demonstrated that modifications in the chemical structure can significantly affect biological activity. Understanding these relationships will be crucial for optimizing the efficacy of this compound in therapeutic applications .
Properties
IUPAC Name |
1-benzylsulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S2/c1-18-13-16(12-17-18)26(23,24)20-9-5-8-19(10-11-20)25(21,22)14-15-6-3-2-4-7-15/h2-4,6-7,12-13H,5,8-11,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCASADGAKAIZMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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